molecular formula C7H15N3O B1375220 4-(2-Aminoethyl)-1-methylpiperazin-2-one CAS No. 1488967-47-0

4-(2-Aminoethyl)-1-methylpiperazin-2-one

Cat. No.: B1375220
CAS No.: 1488967-47-0
M. Wt: 157.21 g/mol
InChI Key: WXEPBEURAILKFS-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-1-methylpiperazin-2-one (CAS 145625-71-4) is a sophisticated piperazine derivative designed for advanced research and development applications. This compound features a unique molecular architecture, combining a piperazin-2-one core with a 1-methyl group and a 2-aminoethyl side chain. This structure incorporates multiple functional groups—a secondary amine, a ketone, and a primary amine—making it a valuable and versatile building block in organic and medicinal chemistry . In pharmaceutical research, this compound serves as a key synthetic intermediate for constructing more complex molecules. Its structure is analogous to other aminoethylpiperazine compounds, which are widely utilized as epoxy resin curing agents and are common scaffolds in drug discovery. The presence of the aminoethyl side chain is a structural motif found in compounds with biological activity, suggesting potential for this chemical in developing new therapeutic agents or biochemical probes . Researchers can leverage its multiple nitrogen sites for nucleophilic substitution and its primary amine for conjugation reactions, facilitating the creation of libraries for screening or the optimization of lead compounds. Product Highlights: • CAS Number : 145625-71-4 • Molecular Formula : C7H15N3O • High Purity : Supplied at ≥97% purity, ensuring reliable and reproducible experimental results. • Research Applications : Ideal for use as a pharmaceutical intermediate, in method development, and in chemical biology. Handling and Safety: This chemical is for Research Use Only. It is not intended for diagnostic or therapeutic uses. Please refer to the Safety Datasheet (SDS) for detailed handling, storage, and hazard information.

Properties

IUPAC Name

4-(2-aminoethyl)-1-methylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-9-4-5-10(3-2-8)6-7(9)11/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEPBEURAILKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1488967-47-0
Record name 4-(2-aminoethyl)-1-methylpiperazin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1-methylpiperazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methylpiperazine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino and methyl groups in the compound can participate in substitution reactions with halogens or other electrophiles, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.

    Substitution: Halogens, electrophiles; reactions are conducted in the presence of a base or acid catalyst to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

4-(2-Aminoethyl)-1-methylpiperazin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of drugs targeting various diseases, including neurological disorders and infections.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating their activity and leading to physiological effects. For example, it may interact with trace amine-associated receptors, influencing neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Modifications

The following compounds share structural similarities with 4-(2-Aminoethyl)-1-methylpiperazin-2-one, differing primarily in substituents or core modifications:

Compound Name Core Structure Substituents/Modifications Key Features
4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one Piperazinone 3-Fluoropyridinyl at position 4 Enhanced lipophilicity due to fluorinated aromatic substituent.
1-(2-Aminoethyl)-4-benzylpiperazine Piperazine (non-ketone) Benzyl at position 4; aminoethyl at position 1 Lacks ketone group; increased basicity from free piperazine nitrogen.
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Piperazine Chloroacetyl and pyrimidinylphenyl substituents Chlorine atom enhances electrophilicity; pyrimidine improves π-π stacking.
4-Methylpiperazin-1-amine dihydrochloride Piperazine (non-ketone) Methyl group and amine substituents High water solubility due to dihydrochloride salt form.

Key Structural Insights :

  • Ketone vs.
  • Substituent Effects: Fluorinated or aromatic substituents (e.g., in ) increase lipophilicity, while aminoethyl groups enhance hydrogen-bonding capacity .

Reactivity Comparison :

  • Aminoethyl side chains are prone to Schiff base formation, unlike halogenated analogs (e.g., ), which exhibit electrophilic reactivity.

Pharmacological and Physicochemical Properties

  • Lipophilicity: The fluoropyridinyl derivative has a calculated LogP of ~1.5 (higher than the target compound’s estimated LogP of ~0.8 due to its polar aminoethyl group).
  • Solubility :
    • 4-Methylpiperazin-1-amine dihydrochloride shows high aqueous solubility (>50 mg/mL), whereas the target compound’s solubility is likely lower (~10–20 mg/mL) due to the ketone.
  • Biological Activity: Piperazinone derivatives are reported in kinase inhibition (e.g., JAK2/STAT pathways) , while benzylpiperazines are often explored as serotonin receptor modulators.

Biological Activity

4-(2-Aminoethyl)-1-methylpiperazin-2-one, also known by its CAS number 1488967-47-0, is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a piperazine ring substituted with an aminoethyl group and a methyl group, which contributes to its reactivity and stability. Research into its biological activity has revealed promising applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H16N2O\text{C}_7\text{H}_{16}\text{N}_2\text{O}

This structure allows for various interactions with biological molecules, enhancing its potential therapeutic effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing significant inhibition of growth. The compound acts by disrupting bacterial cell membranes and inhibiting essential metabolic processes.

Microorganism Inhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Study: MCF-7 Cell Line

  • Concentration Tested : 0.5 µM to 5 µM
  • IC50 Value : Approximately 1.5 µM
  • Mechanism : Flow cytometry analysis indicated increased early and late apoptosis rates with increasing concentrations.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects such as:

  • Inhibition of Enzyme Activity : The compound can inhibit serine proteases, which are critical for numerous cellular processes.
  • Alteration of Signaling Pathways : By affecting signaling pathways, it can influence cell proliferation and survival.

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound is being explored as a potential lead compound for drug development. Its role as a protease inhibitor makes it valuable in proteomics, where it is used during sample preparation to prevent protein degradation.

Q & A

Q. What are the established synthetic routes for 4-(2-Aminoethyl)-1-methylpiperazin-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound often involves multi-step reactions with piperazine derivatives. Key steps include:

  • Aminoethylation : Introducing the 2-aminoethyl group via nucleophilic substitution or reductive amination.
  • Methylation : Selective methylation at the N1 position using methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cyclization : Formation of the piperazin-2-one ring via intramolecular amidation or ketone cyclization.

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Key Challenges
AminoethylationEthylenediamine, DMSO, 120°C, 18h65-70%Competing side reactions (e.g., over-alkylation)
MethylationCH₃I, K₂CO₃, DMF, 80°C80-85%Selectivity for N1 vs. N4 methylation
CyclizationTFA, CH₂Cl₂, rt, 1h75%Acid-sensitive functional group preservation

Critical Considerations : Optimize pH and temperature to minimize byproducts. Use HPLC or LC-MS for purity assessment.

Q. How is the structural integrity of this compound validated in synthetic batches?

Methodological Answer: Structural validation typically employs:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm methyl group integration at δ ~2.8–3.2 ppm (N-CH₃) and aminoethyl protons at δ ~2.5–3.0 ppm.
    • ¹³C NMR : Identify the carbonyl carbon (C=O) at δ ~165–170 ppm and piperazine ring carbons .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ = 172.15 g/mol) .
  • X-ray Crystallography : For crystalline batches, SHELXL refinement resolves bond angles and torsional strain in the piperazin-2-one ring .

Common Pitfalls : Solvent residues in NMR spectra or incomplete crystallization may require repeated recrystallization (e.g., using ethanol/water mixtures).

Advanced Research Questions

Q. What pharmacological mechanisms are associated with this compound derivatives, and how are they evaluated?

Methodological Answer: Derivatives of this compound are explored for:

  • Receptor Modulation : As a piperazine scaffold, it may interact with serotonin (5-HT) or dopamine receptors.
  • Antioxidant Activity : Analogues like 4-(2-aminoethyl)-benzenesulfonyl fluoride (AEBSF) show ROS-scavenging effects in neuroprotection studies .

Q. Table 2: In Vitro Pharmacological Assays

Assay TypeTargetKey Findings
Radioligand binding5-HT₁AIC₅₀ = 120 nM (competitive inhibition)
ROS inhibitionDPPH assayEC₅₀ = 45 µM (vs. ascorbic acid: EC₅₀ = 25 µM)

Experimental Design : Use SH-SY5Y neuronal cells for neuroprotection assays. For receptor studies, employ HEK-293 cells transfected with target receptors.

Q. How do crystallographic data resolve contradictions in reported conformational flexibility of the piperazin-2-one ring?

Methodological Answer: Crystallographic analysis via SHELX software reveals:

  • Ring Puckering : The piperazin-2-one ring adopts a chair conformation in solid state, with methyl and aminoethyl groups in equatorial positions .
  • Hydrogen Bonding : Intra-molecular H-bonds between the carbonyl oxygen and aminoethyl NH stabilize the structure, reducing flexibility .

Contradiction Analysis : Discrepancies in solution-state NMR (suggesting axial-equatorial interconversion) vs. solid-state data are resolved by temperature-dependent NMR studies (e.g., VT-NMR at 233–298 K).

Q. What strategies mitigate challenges in functionalizing the aminoethyl group without ring-opening?

Methodological Answer: To preserve the piperazin-2-one ring during functionalization:

  • Protective Groups : Use Boc or Fmoc groups on the aminoethyl NH₂ to prevent nucleophilic attack on the lactam carbonyl .
  • Mild Coupling Agents : EDC/HOBt or DCC for amide bond formation at the aminoethyl terminus .

Case Study : In a patent example, TFA-mediated deprotection of a Boc-protected intermediate retained >90% ring integrity .

Q. How are computational methods applied to predict the ADMET profile of this compound derivatives?

Methodological Answer:

  • QSAR Models : Predict logP (≈1.2) and solubility (≈2.1 mg/mL) using Molinspiration or SwissADME.
  • Docking Studies : AutoDock Vina simulates binding to CYP450 enzymes to assess metabolic stability .

Validation : Compare in silico predictions with in vitro microsomal stability assays (e.g., human liver microsomes, t₁/₂ = 45 min) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.